Cas no 1251611-09-2 (4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine)

4-(6-{4-[4-(ピリジン-2-イル)ピペラジン-1-カルボニル]-1H-イミダゾール-1-イル}ピリミジン-4-イル)チオモルホリンは、高度に特異的な分子構造を有する化合物です。ピリジンとピペラジン環を組み込んだユニークな骨格設計により、標的タンパク質との強い親和性を示します。チオモルホリン基の存在が分子の溶解性と細胞膜透過性を向上させ、生体利用効率の最適化に寄与します。特にキナーゼ阻害剤としての応用が期待され、創薬研究における中間体として有用性が高いです。精密な分子設計により、代謝安定性と選択性のバランスが良好に保たれており、医薬品開発におけるリード化合物候補としての潜在性を有しています。

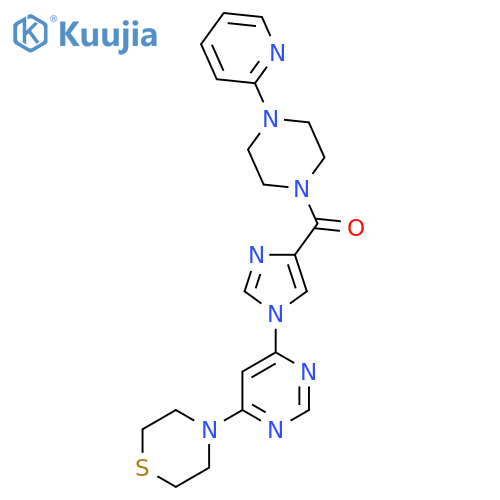

1251611-09-2 structure

商品名:4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine

4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine 化学的及び物理的性質

名前と識別子

-

- 4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine

- F3406-9875

- (4-pyridin-2-ylpiperazin-1-yl)-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone

- (4-(pyridin-2-yl)piperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone

- 4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine

- 1251611-09-2

- AKOS021978687

-

- インチ: 1S/C21H24N8OS/c30-21(28-7-5-26(6-8-28)18-3-1-2-4-22-18)17-14-29(16-25-17)20-13-19(23-15-24-20)27-9-11-31-12-10-27/h1-4,13-16H,5-12H2

- InChIKey: UFYUEJXCRGPOBY-UHFFFAOYSA-N

- ほほえんだ: S1CCN(C2C=C(N=CN=2)N2C=NC(=C2)C(N2CCN(C3C=CC=CN=3)CC2)=O)CC1

計算された属性

- せいみつぶんしりょう: 436.17937859g/mol

- どういたいしつりょう: 436.17937859g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 598

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-9875-5μmol |

4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine |

1251611-09-2 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-9875-25mg |

4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine |

1251611-09-2 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3406-9875-2mg |

4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine |

1251611-09-2 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-9875-15mg |

4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine |

1251611-09-2 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3406-9875-20μmol |

4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine |

1251611-09-2 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-9875-3mg |

4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine |

1251611-09-2 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-9875-5mg |

4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine |

1251611-09-2 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-9875-2μmol |

4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine |

1251611-09-2 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-9875-10μmol |

4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine |

1251611-09-2 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-9875-20mg |

4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine |

1251611-09-2 | 20mg |

$99.0 | 2023-09-10 |

4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

1251611-09-2 (4-(6-{4-4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬